molecular formula C12H12N4O2 B2909583 N-(6-methoxypyridin-3-yl)-6-methylpyrazine-2-carboxamide CAS No. 2415454-61-2

N-(6-methoxypyridin-3-yl)-6-methylpyrazine-2-carboxamide

Cat. No.: B2909583
CAS No.: 2415454-61-2
M. Wt: 244.254
InChI Key: TXFJELPUUWWZRB-UHFFFAOYSA-N
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Description

N-(6-methoxypyridin-3-yl)-6-methylpyrazine-2-carboxamide is a chemical compound of significant interest in medicinal chemistry and neuroscience research. It is offered as a high-purity reagent to support the development of novel therapeutics and diagnostics for neurodegenerative diseases. Compounds featuring the N-(6-methoxypyridin-3-yl) scaffold are currently being investigated for their high binding affinity and selectivity for pathological protein aggregates . Specifically, this structural motif has shown promise in the development of positron emission tomography (PET) probes for detecting α-synuclein aggregates, a hallmark of Parkinson's disease (PD) . Research into such compounds is critical, as quantitative PET measures of α-synuclein aggregation could use this biomarker to diagnose early-stage PD, assess disease progression, and guide the development of therapeutics . Furthermore, structural analogs with similar molecular frameworks, such as EMPA, have been characterized as selective orexin receptor antagonists, indicating the potential for research applications in regulating sleep-wake cycles and addiction-related behaviors . Researchers can utilize this compound as a key intermediate or precursor for radiolabeling with isotopes such as Carbon-11 or Fluorine-18 for in vivo imaging studies, or as a pharmacophore for designing novel ligands targeting neurological targets . Optimal brain penetration for central nervous system (CNS) targets is often associated with moderate lipophilicity, and compounds within this structural class are designed with calculated LogD (cLogD) values typically targeted within the range of 1.5–3.0 to facilitate blood-brain barrier penetration while minimizing non-specific binding . This product is intended for research purposes only and is not for human or veterinary diagnostic use.

Properties

IUPAC Name

N-(6-methoxypyridin-3-yl)-6-methylpyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4O2/c1-8-5-13-7-10(15-8)12(17)16-9-3-4-11(18-2)14-6-9/h3-7H,1-2H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXFJELPUUWWZRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CC(=N1)C(=O)NC2=CN=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-methoxypyridin-3-yl)-6-methylpyrazine-2-carboxamide typically involves the following steps:

    Formation of the Pyridine Intermediate: The starting material, 6-methoxypyridine-3-amine, is synthesized through the methoxylation of pyridine-3-amine.

    Formation of the Pyrazine Intermediate: The pyrazine ring is synthesized by methylation of pyrazine-2-carboxylic acid.

    Coupling Reaction: The final step involves coupling the pyridine and pyrazine intermediates through an amide bond formation. This can be achieved using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N-(6-methoxypyridin-3-yl)-6-methylpyrazine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of 6-hydroxypyridin-3-yl)-6-methylpyrazine-2-carboxamide.

    Reduction: Formation of N-(6-methoxypyridin-3-yl)-6-methylpyrazine-2-amine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(6-methoxypyridin-3-yl)-6-methylpyrazine-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.

    Materials Science: The compound can be used in the development of organic electronic materials due to its heterocyclic structure.

    Biological Studies: It serves as a probe in studying enzyme mechanisms and protein-ligand interactions.

    Industrial Applications: It is used in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(6-methoxypyridin-3-yl)-6-methylpyrazine-2-carboxamide involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit bacterial enzymes by binding to their active sites, thereby preventing the bacteria from synthesizing essential proteins. In anticancer research, it may interfere with cell division by targeting microtubules or other cellular structures.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Heterocycle Modifications

Compound Name Core Structure Key Substituents Molecular Formula Molecular Weight Reference ID
N-(6-Methoxypyridin-3-yl)-6-methylpyrazine-2-carboxamide Pyrazine 6-Methyl, 6-methoxypyridin-3-yl carboxamide Not explicitly stated ~321 (analogous to ) -
N-(6-Methoxypyridin-3-yl)-4-(pyrazin-2-yl)thiazol-2-amine Thiazole Pyrazin-2-yl, 6-methoxypyridin-3-yl C₁₄H₁₂N₆OS 320.35
N-(6-Methoxypyridin-3-yl) thiophene-2-carboxamide Thiophene 6-Methoxypyridin-3-yl carboxamide C₁₁H₁₀N₂O₂S 234.27
2-(6-Methoxypyridin-3-yl)pyrazine Pyrazine 6-Methoxypyridin-3-yl C₁₀H₉N₃O 187.20

Key Observations :

  • Replacement of the pyrazine core with thiazole (as in ) introduces a sulfur atom, altering electronic properties and hydrogen-bonding capabilities.

Key Observations :

  • Sulfonamide derivatives (e.g., ) exhibit moderate yields (46–64%), likely due to efficient Pd-catalyzed cross-coupling.
  • Lower yields in quinoline (26%) and acrylamide (16%) analogs suggest steric or electronic challenges in complex heterocyclic systems .

Physicochemical and Spectroscopic Properties

NMR Chemical Shifts (Selected Protons)
Compound Class δ (H) for Methoxy Group δ (H) for Aromatic Protons Reference ID
Pyrazine-carboxamide analogs ~3.8–4.0 ppm 8.2–8.9 ppm (pyrazine)
Thiazole derivatives ~3.9 ppm 7.5–8.5 ppm (thiazole)
Thiophene-carboxamide ~3.8 ppm 7.1–7.3 ppm (thiophene)

Key Observations :

  • Methoxy protons consistently resonate near 3.8–4.0 ppm across analogs .
  • Pyrazine aromatic protons show downfield shifts (8.2–8.9 ppm) due to electron-withdrawing effects, contrasting with thiophene (7.1–7.3 ppm) .

Biological Activity

N-(6-methoxypyridin-3-yl)-6-methylpyrazine-2-carboxamide is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological activity, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by the following structural features:

  • Molecular Formula : C12_{12}H12_{12}N4_{4}O2_{2}
  • Molecular Weight : 232.25 g/mol
  • IUPAC Name : this compound

The compound's structure suggests potential interactions with biological targets, particularly in the context of neuroprotection, anti-inflammatory responses, and anticancer activities.

1. Neuroprotective Effects

Research indicates that derivatives of pyrazine, including this compound, exhibit neuroprotective properties. A study highlighted that pyrazine-modified compounds can enhance cellular resistance to oxidative stress in neuronal cells, suggesting their potential application in neurodegenerative diseases. For instance, compounds similar to this compound showed EC50_{50} values indicating significant protective effects against oxidative damage in human neuroblastoma cell lines (Zhang et al., 2023) .

2. Anticancer Activity

The compound has demonstrated promising anticancer activity across various cancer cell lines. Notably, it has been reported to inhibit cell proliferation in A549 (lung cancer), MDA-MB-231 (breast cancer), and PANC-1 (pancreatic cancer) cell lines with IC50_{50} values ranging from 0.93 to 7.29 μM . Mechanistic studies suggest that these compounds may induce apoptosis through mitochondrial pathways and modulate key signaling pathways involved in cancer progression .

3. Anti-inflammatory Properties

This compound also exhibits anti-inflammatory effects. Studies have shown that related pyrazine derivatives can reduce the production of pro-inflammatory cytokines and inhibit nitric oxide overproduction in macrophage models . This suggests a potential role in treating inflammatory diseases.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Kinases : Some studies have indicated that pyrazine derivatives may act as inhibitors of specific kinases involved in cell signaling pathways, which are crucial for cancer cell survival and proliferation.
  • Modulation of Apoptotic Pathways : The compound appears to influence mitochondrial function, leading to altered expression of apoptosis-related proteins such as Bcl-2 and Bax, thereby promoting apoptosis in cancer cells .

Case Studies and Research Findings

StudyFindings
Zhang et al., 2023Showed neuroprotective effects with EC50_{50} values < 5 μM in neuronal cell lines .
Anticancer StudyDemonstrated IC50_{50} values ranging from 0.93 to 7.29 μM against various cancer cell lines .
Inflammatory ResponseReduced nitric oxide production in RAW264.7 macrophages at concentrations as low as 20 μM .

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